REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)#[N:2].N1C=CC=CC1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>>[Cl:21][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([C:9]([F:12])([F:10])[F:11])=[CH:6][N:5]=1 |f:0.1|
|
Name
|
3-cyano-5-trifluoromethylpyrdine 2-pyridone
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=C(C1)C(F)(F)F.N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
phosphonylchloride
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated at the reflux temperature for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
rigourously extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |